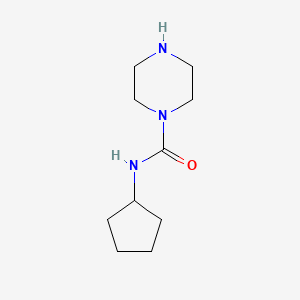
2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide is a chemical compound that belongs to the class of amides It features a fluorine atom on the benzyl ring, which can influence its chemical properties and reactivity
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common synthetic route involves the amination of 2-fluorobenzyl chloride with methylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Reductive Amination: Another method is reductive amination, where 2-fluorobenzaldehyde is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. Large-scale production often employs automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The fluorine atom on the benzyl ring can make the compound resistant to oxidation under mild conditions.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of 2-fluoro-benzaldehyde.
Reduction: Formation of 2-amino-N-(2-fluoro-benzyl)-N-methyl-ethanol.
Substitution: Formation of various fluorinated benzyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: Its use in the production of specialty chemicals and materials highlights its industrial relevance.
Mecanismo De Acción
The mechanism by which 2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide exerts its effects involves interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide: Contains a methoxy group on the benzyl ring.
2-Amino-N-(2-hydroxy-benzyl)-N-methyl-acetamide: Features a hydroxyl group on the benzyl ring.
Uniqueness: The presence of the fluorine atom in 2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound's stability, binding affinity, and overall reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-amino-N-[(2-fluorophenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUVAOPMIGFQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B7846955.png)









![1-[4-(Dimethylamino)phenyl]-1-propanol](/img/structure/B7847035.png)



